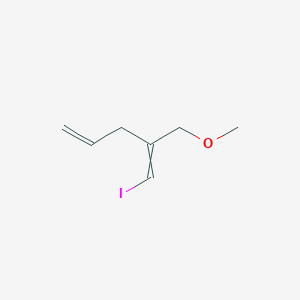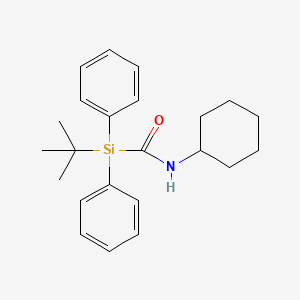
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a diphenylsilanecarboxamide moiety
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide typically involves multiple steps, including the formation of the silanecarboxamide core and the subsequent attachment of the tert-butyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide can be compared with similar compounds such as:
1-tert-Butyl-1-cyclohexene: Shares the tert-butyl and cyclohexyl groups but lacks the diphenylsilanecarboxamide moiety.
Cyclohexane, (1,1-dimethylethyl)-: Similar in having a cyclohexyl group but differs in the overall structure and functional groups.
Eigenschaften
CAS-Nummer |
88108-90-1 |
|---|---|
Molekularformel |
C23H31NOSi |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
1-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide |
InChI |
InChI=1S/C23H31NOSi/c1-23(2,3)26(20-15-9-5-10-16-20,21-17-11-6-12-18-21)22(25)24-19-13-7-4-8-14-19/h5-6,9-12,15-19H,4,7-8,13-14H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
CMSBRCYZEUTFFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



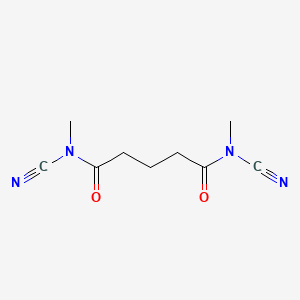
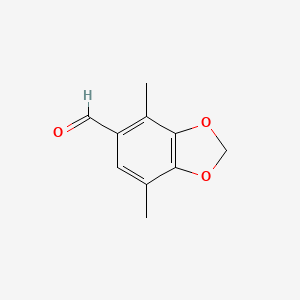
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
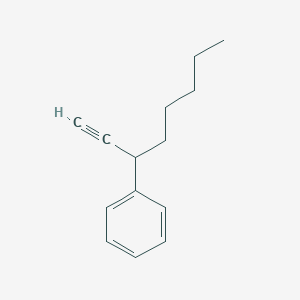
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
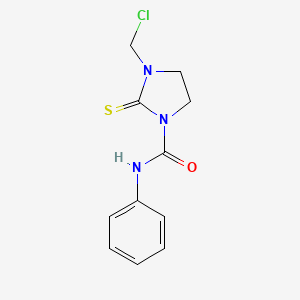
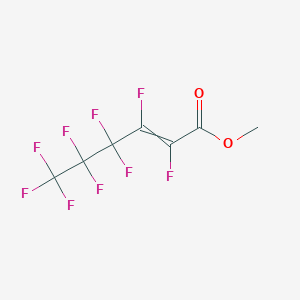

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
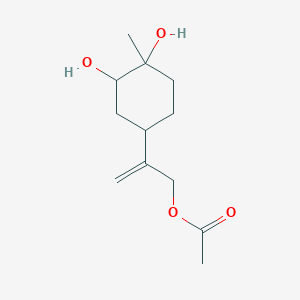
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
